molecular formula C13H13F3N2O4 B1304250 Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate CAS No. 886360-57-2

Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate

Cat. No.: B1304250
CAS No.: 886360-57-2
M. Wt: 318.25 g/mol
InChI Key: SHFZCZSEFVTBMS-UHFFFAOYSA-N
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Description

Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate is a useful research compound. Its molecular formula is C13H13F3N2O4 and its molecular weight is 318.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle control and meiosis . The nature of these interactions often involves the formation of stable complexes that can modulate the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of key metabolites . Additionally, it can affect the levels of certain cofactors, such as NADH and FADH2, which are essential for cellular respiration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For instance, it can be transported into the mitochondria, where it exerts its effects on cellular respiration and energy production.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and processing.

Properties

IUPAC Name

methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4/c1-22-11(20)8-4-2-7(3-5-8)9(6-10(17)19)18-12(21)13(14,15)16/h2-5,9H,6H2,1H3,(H2,17,19)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZCZSEFVTBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151801
Record name Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-57-2
Record name Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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